molecular formula C10H16ClNO2 B1655362 2-Methoxy-4-[2-(methylamino)ethyl]phenol;hydrochloride CAS No. 35266-65-0

2-Methoxy-4-[2-(methylamino)ethyl]phenol;hydrochloride

Cat. No.: B1655362
CAS No.: 35266-65-0
M. Wt: 217.69
InChI Key: OXUOJWQYRKCWFD-UHFFFAOYSA-N
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Description

2-Methoxy-4-[2-(methylamino)ethyl]phenol;hydrochloride is a chemical compound with the molecular formula C9H13NO.ClH. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is also referred to as N-Methyl-p-tyramine hydrochloride and is recognized for its role in stimulating pancreatic exocrine secretion through the cholinergic gastro-pancreatic reflex .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[2-(methylamino)ethyl]phenol;hydrochloride typically involves the reaction of 4-hydroxyphenethylamine with methanol in the presence of hydrochloric acid. The reaction conditions include maintaining a temperature range of 0-5°C and using a solvent such as methanol or DMSO .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes purification steps such as recrystallization to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[2-(methylamino)ethyl]phenol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-4-[2-(methylamino)ethyl]phenol;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its role in neurotransmitter pathways and its effects on cellular signaling.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions, including its role in stimulating pancreatic secretion.

    Industry: Utilized as a preservative in food and cosmetics due to its antibacterial properties

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[2-(methylamino)ethyl]phenol;hydrochloride involves its interaction with cholinergic receptors, leading to the stimulation of pancreatic exocrine secretion. This compound acts on molecular targets such as muscarinic acetylcholine receptors, triggering a cascade of intracellular signaling pathways that result in the secretion of digestive enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-[2-(methylamino)ethyl]phenol;hydrochloride is unique due to its specific structural features, such as the presence of both methoxy and methylamino groups, which contribute to its distinct chemical and biological properties. These features make it particularly effective in stimulating pancreatic secretion and provide it with unique antibacterial properties .

Properties

IUPAC Name

2-methoxy-4-[2-(methylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-11-6-5-8-3-4-9(12)10(7-8)13-2;/h3-4,7,11-12H,5-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUOJWQYRKCWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=C(C=C1)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35266-65-0
Record name Phenol, 2-methoxy-4-[2-(methylamino)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35266-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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